molecular formula C14H15N3 B14667595 3-(Cyclohexen-1-yl)-1,6-naphthyridin-2-amine CAS No. 37485-86-2

3-(Cyclohexen-1-yl)-1,6-naphthyridin-2-amine

Cat. No.: B14667595
CAS No.: 37485-86-2
M. Wt: 225.29 g/mol
InChI Key: NDGGEEVBTFWDQY-UHFFFAOYSA-N
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Description

3-(Cyclohexen-1-yl)-1,6-naphthyridin-2-amine is a compound that features a cyclohexene ring fused to a naphthyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexen-1-yl)-1,6-naphthyridin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the Diels-Alder reaction, which is used to form cyclohexene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexen-1-yl)-1,6-naphthyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the cyclohexene ring may yield cyclohexenone derivatives, while reduction may produce cyclohexane derivatives .

Mechanism of Action

The mechanism of action of 3-(Cyclohexen-1-yl)-1,6-naphthyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to understand its full potential .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Cyclohexen-1-yl)-1,6-naphthyridin-2-amine include:

Uniqueness

What sets this compound apart from these similar compounds is its unique structural combination of a cyclohexene ring and a naphthyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

37485-86-2

Molecular Formula

C14H15N3

Molecular Weight

225.29 g/mol

IUPAC Name

3-(cyclohexen-1-yl)-1,6-naphthyridin-2-amine

InChI

InChI=1S/C14H15N3/c15-14-12(10-4-2-1-3-5-10)8-11-9-16-7-6-13(11)17-14/h4,6-9H,1-3,5H2,(H2,15,17)

InChI Key

NDGGEEVBTFWDQY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2=C(N=C3C=CN=CC3=C2)N

Origin of Product

United States

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